5-amino-1-(4-fluorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-1-(4-fluorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one features a pyrrol-3-one core substituted with a 4-fluorobenzyl group at position 1 and a 4-methyl-1,3-thiazol-2-yl moiety at position 4. This structure combines aromatic fluorinated groups with heterocyclic systems, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c1-9-8-21-15(18-9)13-12(20)7-19(14(13)17)6-10-2-4-11(16)5-3-10/h2-5,8,17,20H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUYHMGPZYJLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and physicochemical properties of the target compound with structurally related analogs from literature:
*Calculated based on substituent analysis.
Key Observations :
- The 4-fluorobenzyl group enhances lipophilicity relative to 4-fluorophenyl in .
- Hydrogen-Bonding: The target compound has fewer H-bond donors (2 vs. 3 in ), which may reduce polar interactions but improve membrane permeability.
- Molecular Weight : The target compound’s calculated molecular weight (353.38 g/mol) falls between and , aligning with typical drug-like properties.
Electronic and Noncovalent Interactions
- Electrostatic Potential: Tools like Multiwfn reveal that the 4-methylthiazol-2-yl group in the target compound exhibits localized electron density at the sulfur atom, facilitating hydrophobic interactions. In contrast, the benzimidazole in shows delocalized electron density, favoring π-π interactions.
- Noncovalent Interactions: Noncovalent interaction (NCI) analysis highlights steric repulsion between the 4-fluorobenzyl group and the pyrrolone core in the target compound, which is absent in the smaller 4-fluorophenyl analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
